

Application Note: Quantitative Analysis of 5-Methoxypyrimidine-2-carbonitrile

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Compound of Interest

Compound Name: *5-Methoxypyrimidine-2-carbonitrile*

Cat. No.: *B2589514*

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Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of **5-Methoxypyrimidine-2-carbonitrile**, a key intermediate in pharmaceutical synthesis and discovery. Recognizing the critical need for accurate and robust quantification in research, development, and quality control settings, this document details three field-proven analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and steps for implementation. This guide is designed to empower researchers, scientists, and drug development professionals to select and execute the most appropriate analytical strategy for their specific application, ensuring data integrity and reproducibility.

Introduction and Analytical Considerations

5-Methoxypyrimidine-2-carbonitrile is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. Its purity and concentration are critical process parameters (CPPs) during the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification is therefore essential for reaction monitoring, yield calculation, impurity profiling, and stability testing.

The selection of an appropriate analytical method is governed by the physicochemical properties of the analyte and the requirements of the study, such as required sensitivity, sample

matrix complexity, and available instrumentation. This guide presents methods ranging from routine, high-throughput analysis to highly sensitive trace-level detection.

Table 1: Physicochemical Properties of **5-Methoxypyrimidine-2-carbonitrile** and Related Analogs

Property	Value / Observation	Rationale for Analytical Strategy
Molecular Formula	<chem>C6H5N3O</chem>	---
Molecular Weight	135.12 g/mol	Suitable for both GC and LC-based methods.
Structure	Pyrimidine ring with methoxy and nitrile groups	The aromatic pyrimidine ring contains a strong chromophore, making it ideal for UV detection in HPLC. [1]
Polarity	Moderately polar	Expected to retain well on reversed-phase (e.g., C18) HPLC columns. [2] [3]
Volatility	Predicted to be moderate	Potentially suitable for GC analysis, provided thermal stability is confirmed. [4]

| Ionizability | The nitrogen atoms on the pyrimidine ring are basic and can be readily protonated. | Excellent candidate for positive mode electrospray ionization (ESI) in LC-MS.[\[5\]](#) |

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of Operation: This method is the workhorse for routine purity assessment and quantification in bulk materials and formulated products. It separates compounds based on their differential partitioning between a nonpolar stationary phase (the C18 column) and a polar mobile phase. **5-Methoxypyrimidine-2-carbonitrile**, being moderately polar, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile

phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.

Experimental Protocol: RP-HPLC-UV

- Instrumentation:
 - HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC Pack ODS AQ or equivalent).[1]
 - Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid improves peak shape and ensures compatibility with potential future transfer to LC-MS methods.[6]
 - Mobile Phase B: Acetonitrile.
 - Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
 - Flow Rate: 1.0 mL/min.[1]
 - Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
 - Injection Volume: 10 µL.
 - UV Detection Wavelength: 266 nm. Rationale: This wavelength is often effective for pyrimidine derivatives, capturing the electronic transitions of the heterocyclic ring.[1]
- Sample and Standard Preparation:
 - Diluent: Acetonitrile/Water (50:50, v/v).
 - Standard Stock Solution: Accurately weigh and dissolve 10 mg of **5-Methoxypyrimidine-2-carbonitrile** reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.

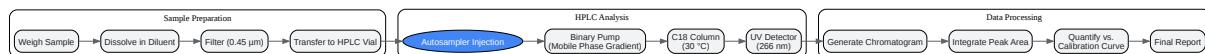
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
- Sample Preparation: Dissolve the sample material in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Expected Performance Characteristics

Table 2: Typical HPLC-UV Method Performance

Parameter	Expected Value
Retention Time (RT)	~ 8.5 min (gradient dependent)
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	~ 0.1 µg/mL

| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |



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Caption: Workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.^[4] The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass

spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and fragments them in a reproducible manner.^[4] This fragmentation pattern acts as a "chemical fingerprint," providing high specificity for identification, while the peak area allows for quantification. The pyrimidine ring is known to produce characteristic fragmentation patterns.^[7]

Experimental Protocol: GC-MS

- Instrumentation:
 - Gas chromatograph coupled to a single quadrupole mass spectrometer with an EI source.
- Chromatographic and Spectrometric Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading for relatively clean, high-concentration samples.
 - Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
 - MS Transfer Line Temp: 280 °C.
 - Ion Source Temp: 230 °C.
 - Ionization Energy: 70 eV.
 - Acquisition Mode: Full Scan (m/z 40-300). For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
- Sample and Standard Preparation:
 - Solvent: High-purity ethyl acetate or dichloromethane.
 - Standard Stock Solution: Prepare a 1 mg/mL stock solution in the chosen solvent.

- Calibration Standards: Prepare a series of standards by serial dilution, typically in the 0.1 to 20 $\mu\text{g/mL}$ range.
- Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.

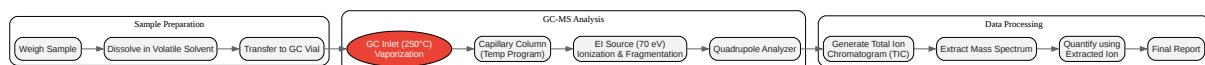
Expected Mass Fragmentation Data

The mass spectrum is predicted to show a clear molecular ion and fragments corresponding to the loss of stable neutral molecules or radicals.

Table 3: Predicted EI-MS Fragmentation for **5-Methoxypyrimidine-2-carbonitrile**

m/z	Proposed Fragment Ion / Neutral Loss	Rationale
135	$[\text{M}]^{+}$ (Molecular Ion)	The parent molecule minus one electron.
120	$[\text{M} - \bullet\text{CH}_3]^{+}$	Loss of a methyl radical from the methoxy group.[5]
105	$[\text{M} - \text{CH}_2\text{O}]^{+}$	Loss of formaldehyde via rearrangement.
108	$[\text{M} - \text{HCN}]^{+}$	Loss of hydrogen cyanide from the nitrile and ring.[8]

| 78 | $[\text{C}_5\text{H}_4\text{N}]^{+}$ | Fragment corresponding to a methoxypyridine-like cation. |



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Caption: Workflow for GC-MS analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS is the definitive method for achieving ultra-low detection limits and high selectivity, making it ideal for bioanalysis (e.g., plasma samples), trace impurity analysis, and complex matrix applications.^{[9][10]} The HPLC system separates the components as described previously. The eluent is then introduced into an electrospray ionization (ESI) source, which creates gas-phase ions of the analyte (e.g., $[M+H]^+$). In the mass spectrometer, a specific precursor ion (the $[M+H]^+$) is selected, fragmented via collision-induced dissociation (CID), and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity by filtering out chemical noise.^[9]

Experimental Protocol: LC-MS/MS

- Instrumentation:
 - UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- LC Conditions:
 - Follow the RP-HPLC-UV method (Section 2), potentially using a shorter column and faster gradient for higher throughput.
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150 °C.
 - Desolvation Gas Flow (N_2): 800 L/hr.

- Desolvation Temperature: 400 °C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Sample Preparation:
 - For Bulk Material: Follow the protocol in Section 2.3.
 - For Biological Matrices (e.g., Plasma): Perform protein precipitation. Add 3 volumes of cold acetonitrile (containing an internal standard, if available) to 1 volume of plasma. Vortex vigorously, then centrifuge at >10,000 x g for 10 minutes. Collect the supernatant for injection.[5][10]

MRM Transitions and Parameters

The MRM transitions must be optimized empirically on the specific instrument. The following are proposed starting points.

Table 4: Proposed MRM Parameters for LC-MS/MS Analysis

Parameter	Value	Rationale
Precursor Ion (Q1)	m/z 136.1	[M+H]⁺ for C₆H₅N₃O.
Product Ion (Q3) - Quantifier	m/z 121.1	Corresponds to the loss of a methyl radical from the protonated precursor: [M+H - •CH ₃] ⁺ .
Product Ion (Q3) - Qualifier	m/z 109.1	Corresponds to the loss of HCN from the protonated precursor: [M+H - HCN] ⁺ .
Collision Energy (eV)	15 - 25 eV	To be optimized for maximum product ion signal.

| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the chromatographic peak. |

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Caption: Workflow for LC-MS/MS analysis.

Conclusion

The quantification of **5-Methoxypyrimidine-2-carbonitrile** can be reliably achieved using several analytical techniques. RP-HPLC-UV offers a robust, accessible, and cost-effective solution for routine analysis of bulk materials where high sensitivity is not required. GC-MS provides excellent specificity through its characteristic fragmentation patterns and is a viable alternative if the analyte demonstrates sufficient volatility and thermal stability. For applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the unequivocal method of choice. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a quantitative method tailored to specific research, development, or quality control needs.

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